tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Overview
Description
“tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in 5 ml of isopropanol, and 3-drops of conc HCl were added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water (10 ml) was added to precipitate out the products .Scientific Research Applications
Interaction and Cyclization Studies
- The interaction of tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate with different reagents has been explored to synthesize novel derivatives with potential biological activities. For instance, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, revealing a pathway for synthesizing compounds with potential biological activity Zinchenko et al., 2018.
Structural Characterization and Analysis
- The structural characterization of synthesized compounds, including X-ray crystallography and spectroscopic methods, provides insights into the molecular architecture and potential interactions of this compound derivatives. Çolak et al. (2021) characterized similar compounds using FTIR, NMR, and X-ray crystallographic analysis, contributing to a deeper understanding of their chemical properties Çolak et al., 2021.
Synthesis of Novel Derivatives
- Research has focused on synthesizing novel derivatives of this compound to explore their chemical and physical properties. Litvinchuk et al. (2021) described a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, highlighting the versatility of this compound in chemical synthesis Litvinchuk et al., 2021.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, which can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells . Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity by inhibiting cell proliferation and inducing apoptosis . It influences cell function by affecting cell signaling pathways, such as the CDK2/cyclin A2 pathway, which is crucial for cell cycle regulation . Furthermore, this compound can impact gene expression and cellular metabolism, leading to changes in the overall cellular environment and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound may modulate gene expression by influencing transcription factors and other regulatory proteins, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of CDK2 activity . Prolonged exposure to the compound may lead to cellular adaptations or resistance mechanisms, which can alter its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . Higher doses may result in toxic or adverse effects, such as off-target interactions and damage to healthy tissues . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. The compound is metabolized by enzymes that modify its chemical structure, potentially affecting its activity and interactions with biomolecules . These metabolic pathways can influence the compound’s stability, efficacy, and overall impact on cellular function. Understanding the metabolic fate of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Efficient transport and distribution are crucial for ensuring that the compound reaches its target sites and exerts its intended effects. Additionally, the compound’s distribution can influence its pharmacokinetics and overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPZAZKOWIMMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718824 | |
Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-15-0 | |
Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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